Ruthenium(1+), chloride, (OC-6-22)-
Description
Properties
CAS No. |
63251-19-4 |
|---|---|
Molecular Formula |
Cl2H8N4Ru-4 |
Molecular Weight |
236.1 g/mol |
IUPAC Name |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
InChI Key |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis from Ruthenium Trichloride Precursors
Ruthenium trichloride (RuCl₃) serves as the primary precursor for synthesizing this complex. A patented method involves refluxing RuCl₃ with bidentate ligands such as phenanthroline derivatives in dimethylformamide (DMF) under argon. The molar ratio of RuCl₃ to ligand is critical, with optimal performance observed at 1:2. Heating at 140°C for 3–5 hours facilitates ligand coordination, followed by purification via acetone precipitation and vacuum drying to yield a crystalline product. This method achieves a 46% yield, as demonstrated in analogous syntheses of η⁶-benzene ruthenium complexes.
Key challenges include avoiding ruthenium oxide formation, which necessitates inert atmospheres and rigorous drying of solvents. The reaction’s success hinges on the ligand’s electron-donating capacity, which stabilizes the Ru⁺ center. For instance, (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolate ligands induce chirality, confirmed by Flack parameters in crystallographic studies.
Transmetalation Strategies
Transmetalation offers an alternative route, particularly for introducing non-chloride ligands. A reported protocol reacts [Ru(p-cymene)Cl₂]₂ with nickel-based complexes like Ni(m-CH₂NH₂)₂₂ in acetonitrile. The reaction proceeds via ligand exchange, where the nickel complex transfers its m-CH₂NH₂ ligand to ruthenium. After refluxing at 120°C, the product is isolated via column chromatography, yielding a Ru⁺ complex with a PF₆⁻ counterion.
This method’s advantage lies in its modularity; substituting the nickel precursor allows tuning of the ligand environment. However, competing side reactions, such as dimerization of ruthenium intermediates, require careful control of stoichiometry and temperature. Kinetic studies suggest that maintaining a 1:1 molar ratio of ruthenium to nickel precursors minimizes byproducts.
Ligand Substitution in Preformed Complexes
Ligand substitution reactions enable post-synthetic modification of ruthenium precursors. For example, [Ru(η⁶-C₆H₆)Cl₂]₂ reacts with chiral oxazoline ligands in the presence of K₂CO₃. Refluxing in acetonitrile for 3 hours replaces chloride ligands with the oxazoline-phenolate chelator, forming the OC-6-22 geometry. The bite angle of 86.88° between the N and O donors ensures optimal steric and electronic stabilization.
Table 1: Representative Reaction Conditions for Ligand Substitution
| Precursor | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| [Ru(η⁶-C₆H₆)Cl₂]₂ | (S)-isopropyl-oxazoline | Acetonitrile | 80 | 46 |
| RuCl₃ | Phenanthroline | DMF | 140 | 50 |
Optimization of Reaction Parameters
The preparation’s efficiency depends on temperature, solvent, and base selection. In hydrogenation-active complexes, KOtBu in THF at 50°C under 25 bar H₂ facilitates heterolytic H₂ splitting, a step critical for stabilizing the Ru⁺ oxidation state. Elevated temperatures (>100°C) risk ligand decomposition, as observed in attempts to prepare hydride intermediates.
Solvent polarity also influences reaction kinetics. Polar aprotic solvents like DMF enhance ligand solubility but may coordinate to ruthenium, necessitating excess ligand. Conversely, ethylene glycol’s high boiling point enables prolonged reflux without solvent evaporation, improving conversion rates.
Purification and Characterization Techniques
Purification typically involves sequential chromatography and crystallization. Silica gel chromatography (60–100 mesh) with methanol elution effectively isolates ruthenium complexes from unreacted ligands. Crystallization from acetone/water mixtures yields X-ray-quality crystals, as evidenced by orthorhombic structures with P2₁2₁2₁ symmetry.
Table 2: Crystallographic Data for [Ru(C₁₂H₁₄NO₂)Cl(η⁶-C₆H₆)]
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 6.5669, 9.414, 27.570 |
| Centroid-Ru distance | 1.6590 Å |
| Bite angle (N–Ru–O) | 86.88° |
Spectroscopic characterization includes ¹H NMR, where aromatic protons resonate at δ 7.24–6.28 ppm, confirming η⁶-coordination of benzene. Elemental analysis and mass spectrometry further validate stoichiometry, with deviations <0.5%.
Challenges and Mitigation Strategies
Common pitfalls include oxidation to Ru³⁺ species and ligand dissociation. Storing products under argon and adding stabilizers like NH₄PF₆ prevent oxidation. Ligand dissociation, detected via NMR line broadening, is mitigated by using chelating ligands with rigid backbones.
Chemical Reactions Analysis
Types of Reactions
Ruthenium(III) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the notable reactions include:
Oxidation: Ruthenium(III) chloride can be oxidized to form ruthenium tetroxide (RuO₄), a strong oxidizing agent.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ruthenium(III) chloride can undergo ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as sodium metaperiodate are used to oxidize ruthenium(III) chloride to ruthenium tetroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used to reduce ruthenium(III) chloride to lower oxidation states.
Substitution: Ligands such as phosphines, amines, and other donor molecules are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium(II) complexes
Substitution: Various ruthenium coordination complexes
Scientific Research Applications
Ruthenium(III) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Ruthenium complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Ruthenium-based compounds are being explored as potential therapeutic agents for cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Ruthenium(III) chloride is used in the production of electronic components, electroplating, and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of ruthenium(III) chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, ruthenium complexes can bind to DNA and inhibit its replication, leading to cell death. Additionally, ruthenium complexes can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Characteristics :
- Oxidation State : The Ru center is in the +2 oxidation state, as deduced from the charge balance (Cl⁻ ligand contributes -1, NH₃ is neutral, and the counterion Cl⁻ balances the +1 charge of the cation) .
- Stereochemistry : The OC-6-22 descriptor specifies the spatial arrangement of ligands, critical for catalytic and electronic properties.
Comparison with Similar Ruthenium Chloride Complexes
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) Hydrate
- Formula : C₂₀H₁₆Cl₂N₄Ru·xH₂O (CAS 98014-14-3) .
- Structure : Octahedral geometry (OC-6-22) with two Cl⁻ ligands, two 2,2'-bipyridine (bpy) ligands, and two water molecules (variable hydration).
- Oxidation State : Ru(II).
- Applications : Widely used in photoelectrochemical cells due to its strong visible-light absorption and redox activity. Its bipyridine ligands enhance electron transfer efficiency compared to ammine ligands in the target compound .
- Key Difference : The bipyridine ligands provide π-conjugation, enabling applications in dye-sensitized solar cells (DSSCs), whereas the ammonia ligands in the target compound favor simpler coordination chemistry.
Ruthenium Trichloride (RuCl₃)
- Formula : RuCl₃ (anhydrous) .
- Structure : Polymorphic (α- and β-forms), with Ru in +3 oxidation state and octahedral Cl⁻ coordination.
- Applications: Precursor for synthesizing Ru nanoparticles and single-atom catalysts (e.g., Ru-doped ZrO₂ for nitrogen fixation) . Oxidizing agent in organic synthesis.
- Key Difference : RuCl₃ is a versatile starting material for diverse Ru complexes but lacks the defined stereochemistry of OC-6-22 compounds. The target compound’s ammine ligands offer stability in aqueous environments, unlike RuCl₃’s hygroscopic nature .
Phosphine/Acetate Ruthenium Complexes
- Example: Diacetato[(R)-2,2-bis(diphenylphosphino)-1,1-binaphthyl]ruthenium(II) (CAS data in ).
- Structure : OC-6-22 geometry with mixed phosphine and acetate ligands.
- Applications : Asymmetric catalysis (e.g., hydrogenation reactions) due to chiral phosphine ligands .
- Key Difference : Bulky phosphine ligands induce chirality, enabling enantioselective catalysis, whereas the target compound’s smaller ammine ligands are suited for straightforward coordination or ion-exchange reactions.
Data Table: Comparative Analysis of Ruthenium Chloride Complexes
Research Findings and Critical Differences
- Oxidation State : Ru(II) complexes (target, bipyridine) are stable under mild conditions, whereas Ru(III) in RuCl₃ requires reducing environments for catalytic cycles .
- Stereochemical Control : OC-6-22 geometry ensures predictable reactivity, but ligand choice dictates application scope. For example, the target compound’s simplicity contrasts with the bipyridine complex’s optoelectronic tailoring .
Q & A
Q. How do isotopic labeling studies (e.g., ¹⁰¹Ru) clarify mechanistic pathways in chloride ligand exchange?
- Methodological Answer : ¹⁰¹Ru-labeled complexes analyzed via mass spectrometry track ligand exchange kinetics. Comparative studies with ³⁶Cl⁻ isotopes distinguish associative vs. dissociative pathways. Activation parameters (ΔH‡, ΔS‡) are derived from Eyring plots .
Methodological Notes
- Data Contradictions : Address conflicting reports (e.g., stability in air vs. inert gas) by replicating experiments with rigorous environmental controls and cross-validating analytical methods (e.g., XRD + XPS) .
- Theoretical Linkage : Anchor studies to ligand-field theory or Marcus-Hush electron-transfer models to explain deviations from empirical data .
- Safety Compliance : Adhere to GB/T 16483-2008 and EU CLP guidelines for toxicity classification and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
